molecular formula C5H7ClN2O2S B2930232 1,4-Dimethylpyrazole-3-sulfonyl chloride CAS No. 1556153-39-9

1,4-Dimethylpyrazole-3-sulfonyl chloride

Cat. No.: B2930232
CAS No.: 1556153-39-9
M. Wt: 194.63
InChI Key: KUBWOGFIPUHQLN-UHFFFAOYSA-N
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Description

1,4-Dimethylpyrazole-3-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpyrazole-3-sulfonyl chloride can be synthesized through the sulfonation of 1,4-dimethylpyrazole using chlorosulfonic acid. The reaction typically involves the addition of chlorosulfonic acid to 1,4-dimethylpyrazole under controlled temperature conditions, followed by purification to obtain the desired sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-dimethylpyrazole-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which enhances the electrophilicity of the carbon atom attached to the sulfonyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethylpyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The presence of two methyl groups on the pyrazole ring provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

1,4-dimethylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWOGFIPUHQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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